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Compound Overview and Mechanism of Action

Elimusertib (BAY 1895344) is a potent, selective, and orally available small-molecule inhibitor of the

ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response

(DDR). It is currently in clinical development for various solid tumors and lymphomas. ATR is activated in

response to replication stress and DNA damage, particularly single-strand breaks (SSBs) and stalled

replication forks. Upon activation, ATR initiates signaling cascades that promote cell survival by stabilizing

replication forks, activating cell-cycle checkpoints (primarily through phosphorylation of CHK1), and

facilitating DNA repair. By inhibiting ATR, elimusertib disrupts these protective mechanisms, leading to the

accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high intrinsic

replication stress or DDR deficiencies such as ATM loss.

The following diagram illustrates the core DNA damage response pathway and Elimusertib's mechanism of

action.
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Figure 1: Elimusertib mechanism of action in the DNA damage response pathway.

Analytical Methods for Quantitation

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for

supporting pharmacokinetic studies of elimusertib. The following method has been developed and validated

according to FDA Bioanalytical Method Validation Guidance [1].

Key Methodology Details

Sample Preparation: A 50 μL volume of plasma (EDTA or heparinized) is subjected to protein

precipitation using acetonitrile. A stable isotopic internal standard, [13C,2H3]-elimusertib, is used for
accurate quantitation [1].

Chromatography:
Column: Phenomenex Synergi Polar-RP 80Å (4 μm, 50 x 2.0 mm)

Mobile Phase: Gradient elution with solvent A (0.1% formic acid in water) and solvent B (0.1%
formic acid in acetonitrile)

Flow Rate: 0.5 mL/min, increasing to 1.0 mL/min during the gradient
Run Time: 7 minutes

Injection Volume: 2 μL
Retention Time: 2.17 minutes [1]

Mass Spectrometric Detection:
Instrument: SCIEX 4000 triple-stage mass spectrometer

Ionization: Electrospray ionization (ESI) in positive ion mode
MRM Transitions:

Elimusertib: 376.3 → 318.2 (quantitative) and 376.3 → 277.3 (qualitative)
Internal Standard ([13C,2H3]-elimusertib): 380.3 → 322.2 [1]

Assay Validation Parameters

The method has been rigorously validated, demonstrating the following performance characteristics [1]:

Linearity Range: 30 to 5,000 ng/mL

Accuracy: 93.5% to 108.2%
Precision: <6.3 %CV

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 9 Tech Support

https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731518/
https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731518/
https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731518/
https://www.smolecule.com/products/s520491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The experimental workflow for the quantitative analysis of Elimusertib is summarized below.

Sample Preparation
(50 μL plasma)
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MS/MS Detection
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Figure 2: LC-MS/MS workflow for Elimusertib quantitation in plasma.

Pharmacokinetic Properties

Core Pharmacokinetic Parameters

Data from preclinical and clinical studies have characterized the fundamental PK properties of elimusertib.

A significant finding is its limited distribution into the central nervous system (CNS), which has

important therapeutic implications for brain tumors [2].

Table 1: Core Pharmacokinetic Properties of Elimusertib

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 9 Tech Support

https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://www.smolecule.com/products/s520491?utm_src=pdf-body-img
https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S002235652417797X
https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://www.smolecule.com/products/s520491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Value / Finding Context / Notes Source

Administration Oral Formulated in 60% PEG 400, 30% water, 10%
ethanol (preclinical).

[3]

Plasma Protein
Binding

High (Fu,plasma
~0.5%)

Highly bound to human plasma proteins. [2]

Brain Penetration Limited Total brain-to-plasma ratio (Kp) ~0.14 in mice;
unbound Kp,uu ~0.03.

[2]

CNS Efflux P-gp and Bcrp
substrate

Efflux at BBB limits CNS distribution; Kp
increases ~3-fold in P-gp/Bcrp KO mice.

[2]

Tissue Binding High in brain Unbound fraction in brain (Fu,brain) ~0.07%. [2]

Distribution and Transport

The distribution of elimusertib is significantly influenced by efflux transporters and tissue binding.

Blood-Brain Barrier (BBB) Penetration: Elimusertib has demonstrated limited distribution
across an intact blood-brain barrier. In vivo studies in mice showed a total brain-to-plasma ratio

(Kp) of approximately 0.14, which further reduced to an unbound partition coefficient (Kp,uu) of about
0.03 when correcting for extensive tissue binding. This indicates that only about 3% of the unbound

drug in plasma penetrates into the brain interstitial fluid [2].
Role of Efflux Transporters: Elimusertib is a confirmed substrate of the efflux transporters P-
glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp). Studies in genetically modified
mice lacking these transporters showed an approximately 3-fold increase in the brain-to-plasma

ratio, confirming that active efflux at the BBB is a major limiting factor for its CNS distribution [2].
Plasma and Tissue Binding: The drug is highly bound in plasma, with an unbound fraction

(fu,plasma) of approximately 0.5%. Binding in brain tissue is even more extensive, with an unbound

fraction in brain (fu,brain) of about 0.07% [2].

Pharmacodynamic Properties & Efficacy

Biomarker Engagement and Antitumor Activity
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Elimusertib demonstrates robust on-target pharmacodynamic effects and antitumor efficacy in preclinical

models.

Target Engagement Biomarker: A key PD biomarker for ATR inhibition is the suppression of
phosphorylated CHK1 at serine 345 (pCHK1 Ser345). Elimusertib effectively inhibits ATR-

mediated CHK1 phosphorylation induced by DNA-damaging agents like temozolomide, hydroxyurea,
and radiation in glioma cell lines and patient-derived models at nanomolar concentrations (e.g., 30

nM) [2].
Monotherapy Antitumor Activity: Elimusertib has shown pronounced antitumor activity as a single

agent in patient-derived xenograft (PDX) models, particularly in tumors with DNA damage response
deficiencies.

In a panel of 21 PDX models enriched for DDR alterations, monotherapy induced partial
responses (PR) in 4 models and stable disease (SD) in 4 others. Treatment significantly

prolonged event-free survival (EFS-2, time for tumor volume to double) in 11 of the 21 models
[3].

In a large-scale pediatric solid tumor PDX study (32 models), elimusertib monotherapy
showed stronger antitumor effects than some standard-of-care chemotherapies, with

striking activity in alveolar rhabdomyosarcoma [4].
Rational Combinations: Synergistic or enhanced antitumor effects have been observed in

combination with other agents.
PARP Inhibitors: The combination of elimusertib with the PARP inhibitor niraparib enhanced

antitumor activity compared with single agents, including in models with intrinsic or acquired
PARP inhibitor resistance [3].

PI3K Inhibitors: Combination with the PI3K inhibitor copanlisib enhanced EFS-2 compared
with monotherapy in a subset of PDX models, potentially related to observed upregulation of

PI3K/mTOR signaling in some models following ATR inhibition [3].
Chemotherapy Combinations: Preclinically, elimusertib synergizes with DNA-damaging

chemotherapies like cisplatin [5]. However, clinical translation of the cisplatin combination
proved challenging due to significant hematological toxicity, requiring substantial dose reduction

[5].

Table 2: Key Pharmacodynamic (PD) Biomarkers and Efficacy Correlates

PD / Efficacy
Measure

Observation Implication / Context Source

pCHK1 (Ser345)
Suppression

Robust inhibition at nM

concentrations (e.g., 30 nM) in
vitro.

Confirms on-target engagement

of ATR kinase.

[2]
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PD / Efficacy
Measure

Observation Implication / Context Source

Monotherapy
Response (PDX)

PR in 4/21, SD in 4/21 models;

prolonged EFS-2 in 11/21 models.

Single-agent activity in DDR-

deficient tumors.

[3]

Activity in
Pediatric PDX

Strong objective response rates;

superior to some standard
chemotherapies.

Potential for meaningful clinical

application in pediatric solid
tumors.

[4]

PI3K/mTOR
Signaling

Increased in 2 of 4 PDX models
post-treatment.

Potential resistance
mechanism; rationalizes PI3K

inhibitor combination.

[3]

Synergy with
PARP Inhibitors

Enhanced activity in PARP-resistant

models.

Provides a strategy to

overcome PARP inhibitor
resistance.

[3]

Clinical Translation and Tolerability

Clinical trials have investigated various dosing schedules for Elimusertib to balance efficacy and

tolerability, particularly in combination regimens.

Dosing Schedules: Early clinical trials evaluated a schedule of 40 mg twice daily for 3 days on, 4
days off per week. An alternate schedule of 3 days on, 11 days off was found to be better tolerated
in some patient populations [5].

Combination Tolerability: Combining elimusertib with other cytotoxic agents has proven
challenging. A phase Ib trial combining elimusertib with cisplatin in patients with advanced solid

tumors encountered significant hematologic dose-limiting toxicities (DLTs), including febrile
neutropenia, neutropenia, and thrombocytopenia. This necessitated significant dose de-escalation to

a much lower and less frequent dosing regimen (elimusertib 20 mg once on day 2 with cisplatin 30
mg/m² on days 1 and 8 of a 21-day cycle) [5].

Clinical Efficacy Signals: While objective response rates in early clinical trials have generally been
modest, signals of activity have been observed. For instance, in the cisplatin combination trial, one

patient with clear-cell ovarian cancer achieved a partial response, and 50% of evaluable patients had
stable disease [5].
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Conclusion and Research Implications

Elimusertib is a potent and selective ATR inhibitor with a well-characterized PK/PD profile. Its high

plasma protein binding, limited CNS penetration due to P-gp/Bcrp efflux, and extensive tissue binding

are critical factors influencing its distribution and therapeutic potential. It demonstrates compelling single-

agent efficacy in preclinical models with DDR deficiencies, such as those with ATM loss, and shows

synergistic potential in rational combinations, notably with PARP inhibitors.

Future research should focus on:

Refining Patient Selection Biomarkers: Beyond ATM loss, identifying robust genomic or functional

biomarkers to predict sensitivity is crucial.
Optimizing Combination Strategies: Developing better-tolerated dosing schedules and novel

combinations that maximize synergy while minimizing overlapping toxicities, particularly hematologic
adverse events.

Addressing CNS Delivery: Overcoming the limited brain penetration, perhaps through the use of
efflux transporter inhibitors or novel drug delivery technologies, could unlock its potential for treating

CNS malignancies.
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Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b520491#elimusertib-pharmacokinetics-pd-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 9 Tech Support

https://www.smolecule.com/products/b520491#elimusertib-pharmacokinetics-pd-properties
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s520491?utm_src=pdf-bulk
https://www.smolecule.com/products/s520491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

